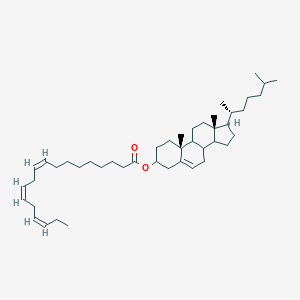

Cholesteryl linolenate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3/b9-8-,12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCIBHUFSIWCE-WVXFKAQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014612 | |

| Record name | Cholesteryl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-22-4 | |

| Record name | Cholesteryl linolenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Cholesteryl Linolenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cholesteryl linolenate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and biological significance of this cholesterol ester.

Chemical and Physical Properties

This compound is a cholesterol ester formed from the condensation of a cholesterol molecule and a linolenic acid molecule.[1] It is a significant component of low-density lipoprotein (LDL) and has been implicated in the pathology of atherosclerosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 2545-22-4 | [3] |

| PubChem CID | 6436907 | [3] |

| Molecular Formula | C45H74O2 | [3] |

| Molecular Weight | 647.08 g/mol | [3] |

| Physical Property | Value | Source |

| Melting Point | Below room temperature (observed as a neat oil) | [4] |

| Boiling Point | 678.9 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in Chloroform | |

| Appearance | White to off-white semi-solid |

| Spectroscopic Data | Description | Source |

| ¹H NMR | Data available for the closely related cholesteryl linoleate shows characteristic signals for the cholesterol backbone and the linoleate fatty acid chain. | [5] |

| ¹³C NMR | Spectra available, though detailed peak assignments for this compound require further analysis. Data for cholesteryl acetate provides a reference for the cholesterol moiety. | [6] |

| IR Spectroscopy | The spectrum shows characteristic ester carbonyl stretching vibrations. | [7] |

| Mass Spectrometry | Fragmentation patterns typically show a neutral loss of the cholesterol backbone (368.5 m/z), allowing for the identification of the fatty acyl chain. | [1] |

Experimental Protocols

Synthesis of this compound

General Esterification Procedure:

-

Reactant Preparation: Cholesterol and linolenic acid are dissolved in a suitable inert solvent, such as toluene.

-

Catalyst Addition: A catalyst is added to the reaction mixture. Common catalysts for this type of esterification include dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP), or triphenylphosphine-sulfur trioxide adduct.[8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with aqueous solutions to remove the catalyst and any unreacted acid.

-

Purification: The crude product is purified, typically by column chromatography on silica gel.

Purification by Silica Gel Column Chromatography

General Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[9][10]

Signaling Pathways and Biological Relevance

This compound, particularly in its oxidized form, plays a crucial role in the development of atherosclerosis. The following diagram illustrates the pathway of this compound oxidation and its subsequent uptake by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.

Workflow of this compound Synthesis and Purification

The following diagram outlines a typical workflow for the laboratory synthesis and purification of this compound.

References

- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2545-22-4 [chemicalbook.com]

- 3. This compound | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesteryl linoleate(604-33-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

The Metabolic Crossroads of Cholesteryl Linolenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl linolenate, an ester of cholesterol and the omega-3 fatty acid alpha-linolenic acid, is a significant yet often overlooked component of lipid metabolism. Present in plasma lipoproteins and various tissues, its metabolic fate is intricately linked to key enzymatic pathways and cellular signaling cascades that influence inflammation, atherosclerosis, and overall lipid homeostasis. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its synthesis, transport, and enzymatic processing. We present quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates, offering a critical resource for researchers in lipidology, cardiovascular disease, and drug development.

Introduction

Cholesteryl esters are the primary form for cholesterol storage and transport within the body. While cholesteryl oleate and linoleate are often the most abundant species, this compound, derived from the essential omega-3 fatty acid alpha-linolenic acid, plays a distinct and crucial role in metabolic processes. Its presence in various lipoprotein fractions and its accumulation in atherosclerotic plaques underscore its importance in both physiological and pathological contexts. Understanding the intricate metabolic pathways and signaling roles of this compound is paramount for developing novel therapeutic strategies targeting lipid-related disorders.

Synthesis and Transport of this compound

This compound is synthesized through the esterification of cholesterol with alpha-linolenic acid. This process is catalyzed by two key enzymes: Lecithin:cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells.

-

LCAT-mediated Synthesis: LCAT is primarily associated with high-density lipoproteins (HDL) in the plasma. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, forming a cholesteryl ester. The specificity of LCAT for different fatty acids influences the composition of cholesteryl esters in lipoproteins.

-

ACAT-mediated Synthesis: ACAT is an intracellular enzyme located in the endoplasmic reticulum that esterifies cholesterol with fatty acyl-CoAs. There are two isoforms, ACAT1 and ACAT2. ACAT2, predominantly found in the liver and intestine, has been shown to utilize linolenoyl-CoA as a substrate, contributing to the this compound pool within these tissues[1].

Once synthesized, this compound is incorporated into the core of lipoproteins—chylomicrons, very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and HDL—for transport throughout the circulatory system[2][3]. The distribution of this compound among these lipoprotein fractions is a key determinant of its metabolic fate.

Quantitative Distribution of this compound

The relative abundance of this compound varies across different lipoprotein fractions and tissues, and can be altered in disease states.

Table 1: Fatty Acid Composition of Cholesteryl Esters in Human Plasma Lipoproteins

| Fatty Acid | VLDL (% of total CE fatty acids) | LDL (% of total CE fatty acids) | HDL (% of total CE fatty acids) |

| Palmitic (16:0) | 10-15 | 10-12 | 10-13 |

| Stearic (18:0) | 1-3 | 1-2 | 1-2 |

| Oleic (18:1) | 15-25 | 18-25 | 15-20 |

| Linoleic (18:2) | 45-55 | 50-60 | 45-55 |

| Linolenic (18:3) | ~1-2 | ~1-2 | ~1-2 |

| Arachidonic (20:4) | 5-10 | 4-8 | 5-9 |

Data compiled from multiple sources and represent approximate ranges.

Table 2: Cholesteryl Ester Composition in Human Tissues

| Tissue | This compound (% of total CE) | Predominant Cholesteryl Ester |

| Liver | Variable, reflects dietary intake | Cholesteryl Oleate, Cholesteryl Linoleate |

| Adrenal Gland | Low | Cholesteryl Arachidonate |

| Adipose Tissue | Variable, reflects dietary intake | Cholesteryl Oleate |

| Atherosclerotic Plaque | Present, concentration varies with plaque progression | Cholesteryl Oleate, Cholesteryl Linoleate[4] |

Enzymatic Metabolism of this compound

The metabolic turnover of this compound is governed by the concerted action of several key enzymes responsible for its synthesis and hydrolysis.

Lecithin:Cholesterol Acyltransferase (LCAT)

LCAT plays a central role in the formation of cholesteryl esters in plasma, including this compound. The enzyme's activity is influenced by the fatty acid composition of phosphatidylcholine.

-

Substrate Specificity: LCAT exhibits a preference for polyunsaturated fatty acids at the sn-2 position of phosphatidylcholine. While linoleic acid is a major substrate, alpha-linolenic acid can also be utilized, leading to the formation of this compound.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

ACAT is responsible for intracellular cholesterol esterification. The isoform ACAT2 is particularly relevant to hepatic and intestinal this compound synthesis.

-

Substrate Specificity: Studies have shown that ACAT2 can utilize a variety of fatty acyl-CoAs. Notably, linolenoyl-CoA is a substrate for ACAT2, contributing to the cellular pool of this compound[1].

Hormone-Sensitive Lipase (HSL)

HSL is a key intracellular lipase that hydrolyzes stored cholesteryl esters, releasing free cholesterol and fatty acids.

-

Hydrolytic Activity: HSL is capable of hydrolyzing a broad range of cholesteryl esters, including this compound, thereby mobilizing stored cholesterol for cellular processes such as steroid hormone synthesis or efflux[5][6][7][8]. The activity of HSL is nearly twice as high against cholesteryl esters compared to triacylglycerol[1][8].

Signaling Pathways Modulated by this compound

This compound and its derivatives are not merely inert storage molecules; they actively participate in cellular signaling, particularly in the context of inflammation and macrophage function.

Macrophage Activation and Inflammatory Signaling

In inflammatory settings, this compound can be converted to nitrated forms, such as cholesteryl-nitrolinoleate. These derivatives act as potent signaling molecules in macrophages.

-

NF-κB Pathway: Cholesteryl-nitrolinoleate has been shown to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This suppression leads to a downregulation of pro-inflammatory cytokines[7][9].

-

PPARγ Activation: Nitroalkene derivatives of fatty acids, including those derived from this compound, are high-affinity ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ in macrophages generally leads to an anti-inflammatory response and regulates genes involved in lipid metabolism[3][10][11].

Cellular Uptake and Trafficking

The uptake of this compound from lipoproteins into cells is a regulated process. In macrophages, a selective uptake mechanism has been described.

-

LDL Receptor-Related Protein (LRP): Macrophages can selectively take up cholesteryl linoleate from LDL particles via the LDL Receptor-Related Protein (LRP). This process is distinct from the wholesale uptake of the entire LDL particle[12].

Experimental Protocols

Isolation of Lipoprotein Fractions by Sequential Ultracentrifugation

This protocol allows for the separation of VLDL, LDL, and HDL from plasma based on their density.

-

Initial Plasma Spin: Transfer 1 mL of plasma into an ultracentrifuge tube. Centrifuge at high speed (e.g., 356,000 x g) for 2.5 hours at 4°C to float the VLDL fraction[4][13][14].

-

VLDL Collection: Carefully collect the top VLDL layer.

-

Density Adjustment for LDL Isolation: Adjust the density of the remaining infranatant to 1.063 g/mL using a concentrated KBr solution[15][16].

-

LDL Spin: Centrifuge again under the same conditions for a longer duration (e.g., 18 hours) to float the LDL fraction.

-

LDL and HDL Collection: Collect the top LDL layer. The bottom fraction contains the HDL.

-

Further HDL Sub-fractionation (Optional): The HDL fraction can be further separated into HDL2 and HDL3 by adjusting the density to 1.125 g/mL and performing another ultracentrifugation step.

Extraction of Cholesteryl Esters from Cells or Tissues

This protocol describes a modified Folch method for lipid extraction.

-

Homogenization: Homogenize approximately 10 mg of tissue or 1 million cells in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add water or a saline solution to induce phase separation. Vortex thoroughly and centrifuge at a low speed to separate the organic (lower) and aqueous (upper) phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Re-dissolve the dried lipid extract in a suitable solvent for subsequent analysis.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the quantification of specific cholesteryl esters.

-

Saponification and Derivatization: Hydrolyze the cholesteryl esters to release the fatty acids. The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs).

-

GC Separation: Inject the FAMEs onto a GC column (e.g., a polar capillary column) to separate them based on their volatility and polarity.

-

MS Detection: As the FAMEs elute from the GC, they are ionized and fragmented in the mass spectrometer.

-

Quantification: Identify and quantify the methyl linolenate peak based on its retention time and mass spectrum, using an internal standard for accurate quantification.

In Vitro Macrophage Foam Cell Formation

This protocol describes the generation of foam cells, a key model for studying atherosclerosis.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media[10][17].

-

Loading with Modified LDL: Incubate the macrophages with oxidized or acetylated LDL (50-100 µg/mL) for 24-48 hours to induce lipid accumulation.

-

Verification of Foam Cell Formation: Stain the cells with Oil Red O, which specifically stains neutral lipids, to visualize the accumulation of lipid droplets characteristic of foam cells.

Conclusion and Future Directions

This compound is a dynamic player in lipid metabolism, with roles extending beyond simple cholesterol storage. Its synthesis, transport, and hydrolysis are tightly regulated by key enzymes, and its derivatives are potent signaling molecules that modulate inflammatory pathways in macrophages. The inverse correlation between a high proportion of cholesteryl linoleate (and likely other polyunsaturated cholesteryl esters) and cardiovascular disease mortality highlights the importance of understanding the specific roles of these lipid species[4].

Future research should focus on elucidating the precise kinetic parameters of human enzymes involved in this compound metabolism. A more detailed characterization of the downstream targets of this compound-mediated signaling through PPARγ and NF-κB will provide deeper insights into its immunomodulatory functions. Furthermore, investigating the therapeutic potential of modulating this compound levels or its signaling pathways could open new avenues for the treatment of atherosclerosis and other inflammatory diseases. The development of advanced analytical techniques will be crucial for accurately quantifying this and other low-abundant lipid species in complex biological samples, paving the way for a more nuanced understanding of lipid metabolism in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Adrenal cholesterol ester fatty acid composition of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ and PPARδ negatively regulate specific subsets of lipopolysaccharide and IFN-γ target genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of cholesteryl oleate liquid crystals by hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]

- 11. PPARgamma regulates the expression of cholesterol metabolism genes in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lipotype.com [lipotype.com]

- 13. researchgate.net [researchgate.net]

- 14. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A comparison of fatty acid composition of cholesteryl esters in subjects at various concentrations of serum lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | Sciety [sciety.org]

- 17. uniprot.org [uniprot.org]

Cholesteryl Linolenate: A Potential Biomarker in Human Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholesteryl linolenate, an ester formed from cholesterol and linolenic acid, is an important component of lipid metabolism. Emerging research has highlighted its potential as a biomarker in a variety of human diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a biomarker, detailing its association with disease states, the analytical methods for its quantification, and its potential involvement in key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available on the association of cholesteryl esters, including this compound, with various human diseases. It is important to note that specific quantitative data for this compound is still emerging, and much of the current literature reports on broader changes in cholesteryl ester profiles.

Table 1: Cholesteryl Esters in Cancer

| Cancer Type | Tissue/Fluid | Observation | Quantitative Data (where available) |

| Breast Cancer | Tumor Tissue | Intratumor cholesteryl ester (CE) accumulation is associated with higher histologic grade, Ki-67, and tumor necrosis.[1] | CE-rich tumors (tertile 3): 5.17-9.92 µg/mg protein.[1] |

| Triple-Negative Breast Cancer (TNBC) | Cell Lines | Reduced accumulation of esterified cholesterol in bitter melon extract-treated TNBC cell lines. | Not specified.[2] |

| Colorectal Cancer | Serum & Tissue | Lower serum levels of total cholesterol (TCH) and LDL-C in patients. | Not specified for this compound. |

Table 2: Cholesteryl Esters in Cardiovascular Disease

| Disease | Fluid | Observation | Quantitative Data (where available) |

| Coronary Artery Disease (CAD) | Plasma | Cholesteryl ester 18:3 (this compound) was among the molecular lipids associated with fatal cardiovascular outcomes.[3] | Specific concentrations not provided. |

Table 3: Cholesteryl Esters in Neurodegenerative Disease

| Disease | Tissue/Fluid | Observation | Quantitative Data (where available) |

| Alzheimer's Disease | Brain | Dysregulation of cholesterol metabolism is linked to the pathogenesis of the disease.[4][5][6][7][8] | Not specified for this compound. |

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

Generalized Protocol for Cholesteryl Ester Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of cholesteryl esters in human plasma.

1. Sample Preparation (Lipid Extraction):

-

Objective: To extract lipids, including cholesteryl esters, from the plasma matrix.

-

Procedure:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold isopropanol containing an appropriate internal standard (e.g., a deuterated cholesteryl ester).

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the lipid extract to a new tube.

-

Dry the extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography (LC) Separation:

-

Objective: To separate this compound from other lipid species.

-

Typical Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 55°C.

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Objective: To specifically detect and quantify this compound.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The [M+NH4]+ adduct of this compound.

-

Product Ion: A characteristic fragment ion of cholesterol (e.g., m/z 369.3).

-

Quantification: The peak area of the this compound MRM transition is normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of a this compound standard to determine the concentration in the samples.

Signaling Pathways and Logical Relationships

The role of this compound in cellular signaling is an active area of research. While direct signaling pathways initiated by this compound are not yet fully elucidated, its metabolism is intertwined with broader lipid signaling networks that are known to be dysregulated in disease.

Potential Involvement in Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Polyunsaturated fatty acids, such as linolenic acid, are key substrates for lipid peroxidation.

This diagram illustrates how this compound, as a storage form of linolenic acid, can potentially contribute to the pool of polyunsaturated fatty acids that are susceptible to lipid peroxidation, a key driver of ferroptosis.

Experimental Workflow for Biomarker Discovery

The process of identifying and validating a biomarker like this compound involves a multi-step workflow.

This workflow outlines the key steps from initial hypothesis to the assessment of clinical utility for a potential biomarker.

Conclusion

This compound is emerging as a promising biomarker with potential applications in oncology, cardiovascular medicine, and neurodegenerative disease research. While further studies are needed to establish definitive quantitative ranges and to fully elucidate its role in specific signaling pathways, the available evidence strongly suggests that alterations in this compound metabolism are a hallmark of several pathological states. The continued development of advanced analytical techniques, such as LC-MS/MS, will be instrumental in advancing our understanding of this molecule and its potential for clinical translation. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the utility of this compound in their respective fields.

References

- 1. Intratumor cholesteryl ester accumulation is associated with human breast cancer proliferation and aggressive potential: a molecular and clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disrupting cholesterol esterification by bitter melon suppresses triple-negative breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of molecular lipid species predict long-term clinical outcome in coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Metabolism in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dysregulation of cholesterol balance in the brain: contribution to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol involvement in the pathogenesis of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brain cholesterol homeostasis and its association with neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol Metabolism in Neurodegenerative Diseases: Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Cholesteryl Linolenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl linolenate, a cholesteryl ester formed from the esterification of cholesterol with α-linolenic acid, is a significant lipid molecule implicated in various physiological and pathophysiological processes. Its presence and concentration in tissues and lipoproteins are of considerable interest in the fields of biochemistry, medicine, and pharmacology, particularly in the context of cardiovascular disease and lipid metabolism. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for cholesteryl linolen-ate, tailored for professionals in research and drug development.

Natural Occurrence of this compound

This compound is found in various biological systems, from plants to humans. Its concentration varies significantly depending on the tissue, species, and metabolic state. The following tables summarize the quantitative data on the occurrence of this compound and related cholesteryl esters in different biological matrices.

Table 1: Cholesteryl Ester Composition in Human Tissues and Fluids

| Sample Type | This compound (% of Total Cholesteryl Esters) | Other Major Cholesteryl Esters (% of Total) | Reference(s) |

| Plasma | 1.0 - 2.0 | Cholesteryl Linoleate (45-55), Cholesteryl Oleate (20-25), Cholesteryl Palmitate (10-15), Cholesteryl Arachidonate (5-10) | [1] |

| Atherosclerotic Plaque | 1.5 - 3.0 | Cholesteryl Oleate (30-40), Cholesteryl Linoleate (25-35), Cholesteryl Palmitate (10-15) | [2] |

| Liver | Variable, generally low | Cholesteryl Oleate and Cholesteryl Linoleate are predominant. | [3][4] |

Table 2: Cholesteryl Ester Composition in Animal Tissues

| Animal Model | Tissue | This compound (% of Total Cholesteryl Esters) | Other Major Cholesteryl Esters (% of Total) | Reference(s) |

| Rat | Adrenal Gland | ~1.0 | Cholesteryl Arachidonate (~40), Cholesteryl Linoleate (~20), Cholesteryl Oleate (~15) | [5] |

| Rabbit | Adrenal Gland | Variable, influenced by diet | Cholesteryl Linoleate and Cholesteryl Arachidonate are major components. | [6] |

Table 3: Linolenic Acid and this compound in Plant Oils

| Plant Oil | α-Linolenic Acid (% of Total Fatty Acids) | This compound Content | Reference(s) |

| Flaxseed (Linseed) Oil | 50 - 60 | Present, but quantification is variable and often low. | [7] |

| Soybean Oil | 5 - 10 | Trace amounts. |

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail the key experimental protocols for the extraction and analysis of this lipid species.

Lipid Extraction: Modified Bligh and Dyer Method

This method is widely used for the extraction of total lipids from biological samples.[3][8]

Materials:

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Phosphate-Buffered Saline (PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure for Plasma/Serum (1 mL sample):

-

To a 15 mL glass centrifuge tube, add 1 mL of plasma or serum.

-

Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Add 1.25 mL of CHCl₃ and vortex for 30 seconds.

-

Add 1.25 mL of deionized H₂O and vortex for 30 seconds.

-

Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

-

Carefully aspirate the upper aqueous layer.

-

Using a clean Pasteur pipette, transfer the lower chloroform layer to a new glass tube, avoiding the protein disk.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of cholesteryl esters after saponification and derivatization.

1. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Heat the mixture at 80°C for 10 minutes to hydrolyze the cholesteryl esters, releasing free cholesterol and fatty acids.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat at 80°C for 2 minutes to methylate the free fatty acids to form FAMEs.

-

Cool the sample and add 1 mL of hexane and 1 mL of deionized water.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Analysis of FAMEs:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

-

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Linolenic acid methyl ester is identified based on its retention time and mass spectrum compared to a known standard.

-

Quantification: The amount of this compound is calculated from the amount of linolenic acid methyl ester, using an internal standard (e.g., heptadecanoic acid) added at the beginning of the procedure.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of intact cholesteryl esters without the need for derivatization.[9][10]

1. Sample Preparation:

-

The dried lipid extract is reconstituted in a suitable solvent, typically a mixture of isopropanol and acetonitrile.

-

An internal standard, such as d7-cholesteryl oleate, is added for quantification.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution: A gradient from 30% B to 100% B over 15 minutes is typically used to separate the different cholesteryl ester species.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion: [M+NH₄]⁺ for this compound (m/z 664.6).

-

Product Ion: The characteristic cholesterol fragment ion (m/z 369.3).

-

-

Quantification: The peak area of the this compound MRM transition is compared to the peak area of the internal standard's MRM transition to determine its concentration.

Metabolic Pathways of this compound

The synthesis and degradation of this compound are tightly regulated processes involving several key enzymes. The following diagrams illustrate the major pathways.

Synthesis of this compound

This compound is synthesized through two primary pathways: the LCAT pathway in plasma and the ACAT/SOAT pathway within cells.

Degradation of this compound

The breakdown of this compound back into free cholesterol and linolenic acid is catalyzed by cholesterol ester hydrolases.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from a biological sample.

Conclusion

This compound is a multifaceted lipid molecule whose presence and concentration in biological systems provide valuable insights into lipid metabolism and disease states. This guide has provided a comprehensive overview of its natural occurrence, detailed experimental protocols for its quantification, and a visual representation of its metabolic pathways. For researchers and professionals in drug development, a thorough understanding of this compound's biochemistry and analysis is crucial for advancing our knowledge of lipid-related disorders and for the development of novel therapeutic interventions. The methodologies and data presented herein serve as a robust foundation for further investigation into the significant role of this compound in health and disease.

References

- 1. pure.au.dk [pure.au.dk]

- 2. GC/EI-MS method for the determination of phytosterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer activity in liver disease and cholestasis, and its relation with fatty acid composition of lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Associations between fatty acid composition in serum cholesteryl esters and liver fat, basal fat oxidation, and resting energy expenditure: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acids in multiple circulating lipid fractions reflects the composition of liver triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats | MDPI [mdpi.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Thermotropic Behavior of Cholesteryl Linolenate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic liquid crystalline behavior of cholesteryl linolenate. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and detailed experimental protocols for the characterization of this material. This document synthesizes key findings from scientific literature, focusing on quantitative data, experimental methodologies, and logical workflows.

Quantitative Thermotropic Data

| Transition | Temperature (°C) | Enthalpy (ΔH) | Experimental Method |

| Crystalline Solid → Liquid Crystal Phase | 36 | Not Reported | 13C MASNMR |

| Liquid Crystal Phase → Isotropic Liquid | 42 | Not Reported | 13C MASNMR |

Note: The specific type of liquid crystal phase (e.g., cholesteric, smectic) for each transition temperature requires further characterization by methods such as Polarized Optical Microscopy.[1] The enthalpy of these transitions can be determined from the area under the peaks in a DSC thermogram.

Experimental Protocols

The characterization of the thermotropic behavior of this compound involves a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2]

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Materials and Equipment:

-

This compound sample (high purity)

-

Differential Scanning Calorimeter (DSC) with a cooling accessory

-

Aluminum or hermetically sealed sample pans and lids

-

Microbalance

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum sample pan using a microbalance.

-

Encapsulation: Hermetically seal the pan with a lid to prevent any loss of sample due to volatilization. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 60°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to observe the thermal behavior on a sample with a consistent thermal history.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions.

-

The onset temperature of the peak is typically taken as the transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH). The instrument software is used for this calculation after defining a baseline.

-

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification and characterization of liquid crystal phases by observing their unique textures.[3]

Objective: To visually identify the different liquid crystal mesophases of this compound and to confirm the transition temperatures observed by DSC.

Materials and Equipment:

-

Polarizing optical microscope equipped with a hot stage and temperature controller

-

Microscope slides and cover slips

-

This compound sample

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a cover slip over the sample and press down to create a thin film.

-

Microscope Setup: Place the prepared slide on the hot stage of the polarizing microscope.

-

Heating and Observation:

-

Slowly heat the sample on the hot stage at a controlled rate (e.g., 1-2°C/min).

-

Observe the sample through the crossed polarizers as the temperature increases.

-

Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.

-

Capture images or videos of the characteristic textures for each liquid crystal phase. Common textures for cholesteric phases include focal conic and planar textures.

-

-

Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of liquid crystal textures. This can reveal monotropic phases (phases that only appear on cooling).

-

Phase Identification: Compare the observed textures with known liquid crystal textures from literature to identify the specific mesophases (e.g., nematic, cholesteric, smectic A, etc.).

X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and layer spacing in the different liquid crystal phases.

Objective: To determine the structural characteristics, such as layer spacing in smectic phases and molecular packing, of the liquid crystal phases of this compound.

Materials and Equipment:

-

X-ray diffractometer with a temperature-controlled sample holder

-

Capillary tubes (e.g., Lindemann glass)

-

This compound sample

Procedure:

-

Sample Preparation: Introduce the this compound sample into a thin-walled capillary tube. The sample can be melted to facilitate filling and then allowed to cool.

-

Instrument Setup: Mount the capillary in the temperature-controlled sample holder of the X-ray diffractometer.

-

Data Collection:

-

Set the desired temperature for a specific liquid crystal phase (as determined by DSC and POM). Allow the sample to equilibrate at this temperature.

-

Perform an X-ray scan over a range of 2θ angles. Small-angle X-ray scattering (SAXS) is used to probe larger structural features like layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information on the short-range molecular order.

-

Repeat the measurement at different temperatures corresponding to the various mesophases.

-

-

Data Analysis:

-

The positions of the diffraction peaks are used to calculate characteristic distances (d-spacings) using Bragg's Law (nλ = 2d sinθ).

-

In the small-angle region, sharp peaks are indicative of the layered structure of smectic phases, and their positions can be used to determine the layer thickness.

-

In the wide-angle region, a broad, diffuse peak is characteristic of the liquid-like short-range order within the liquid crystal phases.

-

Experimental Workflow and Logic

The characterization of the thermotropic behavior of this compound follows a logical progression of experiments to build a complete picture of its phase transitions and structural properties.

References

- 1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cholesteryl linoleate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

The Intracellular Journey of Cholesteryl Linolenate and its Indirect Influence on Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl linolenate, a prominent cholesteryl ester, is a critical molecule in cellular lipid transport and storage. While not a direct structural component of the cell membrane, its metabolic lifecycle is intricately linked to membrane composition and function. This technical guide provides an in-depth exploration of the role of this compound, focusing on its uptake, intracellular trafficking, and subsequent hydrolysis to free cholesterol, which in turn modulates the biophysical properties of the cell membrane. We will detail established experimental protocols for the analysis of cholesteryl esters and present signaling pathways that may be influenced by its derivatives.

Introduction: The Role of Cholesteryl Esters in Cellular Homeostasis

Cholesteryl esters, including this compound, are highly hydrophobic molecules that serve as the primary storage and transport form of cholesterol in the body[1][2]. They are found in the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and within intracellular lipid droplets[1][2]. The esterification of cholesterol with fatty acids like linolenic acid significantly decreases its water solubility, facilitating its packaging for transport and preventing the cytotoxic effects of excess free cholesterol[1]. While free cholesterol is an essential component of the cell membrane, directly influencing its fluidity and the formation of lipid rafts, cholesteryl esters are generally not found in significant concentrations within the membrane bilayer itself[3]. Instead, their primary role concerning the cell membrane is indirect, serving as a precursor pool of cholesterol that, once hydrolyzed, can be incorporated into the membrane.

Cellular Uptake and Intracellular Trafficking of this compound

The journey of this compound into the cell is primarily mediated by the uptake of lipoproteins.

2.1. Lipoprotein-Mediated Uptake:

Cells acquire this compound through the endocytosis of lipoproteins, predominantly LDL, via the LDL receptor. Upon binding to the receptor, the LDL particle is internalized into endosomes, which then fuse with lysosomes. Within the acidic environment of the lysosome, lysosomal acid lipase hydrolyzes the cholesteryl esters, releasing free cholesterol and fatty acids[4]. This liberated cholesterol is then transported out of the lysosome to various cellular compartments, including the endoplasmic reticulum (ER) and the plasma membrane, where it can influence membrane properties.

There is also evidence for a "selective uptake" pathway for cholesteryl esters from HDL, which does not involve the internalization of the entire lipoprotein particle. This process is thought to involve a transient pool of cholesteryl esters within the plasma membrane before their irreversible internalization and hydrolysis[5].

References

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Consequences of cellular cholesterol accumulation: basic concepts and physiological implications [jci.org]

- 5. A plasma membrane pool of cholesteryl esters that may mediate the selective uptake of cholesteryl esters from high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Cholesteryl Linolenate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of cholesteryl linolenate, a crucial cholesterol ester involved in various physiological and pathological processes. The document also outlines comprehensive procedures for its purification and subsequent analytical characterization.

Introduction

This compound is the ester formed from the condensation of cholesterol and α-linolenic acid, an omega-3 fatty acid. It is a significant component of lipoproteins and is implicated in lipid metabolism and the development of atherosclerosis. The availability of high-purity this compound is essential for research into its biological functions and for its potential use in drug delivery systems. This document provides standardized methods for its preparation and purification to ensure reproducible experimental outcomes.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound, offering a comparative overview of different methodologies.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Reagents | Catalyst/Enzyme | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |

| Chemical Synthesis | |||||||

| Acid Chloride | Cholesterol, Linolenoyl Chloride | Pyridine (or other base) | Toluene | Overnight | Room Temperature | >85 | >95 |

| Steglich Esterification | Cholesterol, α-Linolenic Acid | DCC/DMAP or EDCI/DMAP | Dichloromethane (DCM) | 12-24 hours | Room Temperature | 70-95[1] | >98 |

| Enzymatic Synthesis | |||||||

| Lipase Catalysis | Cholesterol, α-Linolenic Acid | Immobilized Lipase (e.g., from Candida antarctica) | Hexane or Solvent-free | 24-72 hours | 40-60 | 70-99[2][3] | >99 |

Table 2: Purification Methodologies for this compound

| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Principle | Expected Recovery (%) | Final Purity (%) |

| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient (e.g., 99:1 to 95:5) | Adsorption Chromatography | >90 | >98 |

| Recrystallization | - | Isopropanol/Water or Acetone | Differential Solubility | >80 | >99 |

Experimental Protocols

I. Chemical Synthesis of this compound

This method involves the conversion of α-linolenic acid to its more reactive acid chloride, followed by esterification with cholesterol.

Protocol:

-

Preparation of Linolenoyl Chloride:

-

In a round-bottom flask, dissolve α-linolenic acid (1 equivalent) in dry toluene.

-

Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere[4].

-

Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude linolenoyl chloride.

-

-

Esterification:

-

Dissolve cholesterol (1 equivalent) and pyridine (1.2 equivalents) in dry toluene.

-

Cool the solution to 0°C and add the crude linolenoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

This method is a milder alternative that uses a carbodiimide to activate the carboxylic acid for esterification.

Protocol:

-

In a round-bottom flask, dissolve cholesterol (1 equivalent), α-linolenic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dry dichloromethane (DCM)[1][5].

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) portion-wise to the stirred solution[1][5].

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Filter off the DCU precipitate and wash it with cold DCM.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

II. Enzymatic Synthesis of this compound

This green chemistry approach utilizes lipases for a highly specific and mild esterification.

Protocol:

-

In a screw-capped vial, combine cholesterol (1 equivalent) and α-linolenic acid (1-3 equivalents)[2][6].

-

Add an appropriate organic solvent (e.g., n-hexane) or perform the reaction solvent-free[6].

-

Add an immobilized lipase (e.g., Novozym 435 from Candida antarctica) at a concentration of 5-10% (w/w) of the total substrate weight.

-

If the reaction is performed in a solvent, add molecular sieves to remove the water produced during the reaction.

-

Incubate the mixture at 40-60°C with constant shaking (e.g., 150-200 rpm) for 24-72 hours[6].

-

Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

-

Upon completion, filter off the immobilized enzyme for reuse.

-

Remove the solvent (if any) under reduced pressure to obtain the crude this compound.

III. Purification of this compound

This is a standard method for purifying cholesteryl esters from unreacted starting materials and byproducts.

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Wash the packed column with hexane.

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane)[7].

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.

Protocol:

-

Dissolve the crude or column-purified this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone, or an ethanol/water mixture)[8].

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

IV. Analytical Characterization

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 205-210 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol:

-

Derivatization (if analyzing the fatty acid component): Transesterify the this compound to its fatty acid methyl ester (FAME) using BF₃-methanol or methanolic HCl.

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C).

-

Injection: Split/splitless injector.

-

Detection: Mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range.

Protocol:

-

Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. Key signals include those for the cholesterol backbone and the olefinic protons of the linolenate chain.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

Mandatory Visualizations

Caption: Experimental workflow for synthesis, purification, and analysis.

References

- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Application Note: Analysis of Cholesteryl Linolenate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters, the primary form of cholesterol storage and transport in the body, are crucial in various physiological and pathological processes. Cholesteryl linolenate, an ester of cholesterol and linolenic acid, is of significant interest in lipidomic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of cholesteryl esters.[1][2][3] However, due to their low volatility and thermal lability, derivatization is often required to achieve accurate and reproducible results.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS involves several key steps, from sample extraction to data analysis.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Lipid Extraction (Bligh and Dyer Method)

This protocol is adapted from the widely used Bligh and Dyer method for extracting lipids from biological samples.[1][2][3]

Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Sample (e.g., plasma, tissue homogenate)

-

Centrifuge tubes

-

Centrifuge

Procedure:

-

To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Add 1.25 volumes of chloroform and vortex again for 30 seconds.

-

Add 1.25 volumes of deionized water and vortex for 30 seconds.

-

Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

Saponification (Optional - for total linolenic acid analysis)

This step is necessary if the goal is to quantify the total amount of linolenic acid by hydrolyzing the cholesteryl ester.

Materials:

-

Dried lipid extract

-

Methanolic KOH (2 M)

-

Hexane

-

Deionized Water

Procedure:

-

Re-dissolve the dried lipid extract in 1 mL of methanolic KOH.

-

Incubate at 60°C for 1 hour to hydrolyze the ester bond.

-

After cooling, add 1 mL of deionized water and 2 mL of hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the free fatty acids and cholesterol.

-

Dry the extract under a stream of nitrogen.

Derivatization (Silylation)

Silylation increases the volatility of cholesterol and fatty acids for GC-MS analysis.[6][7][8]

Materials:

-

Dried lipid extract (or hydrolyzed extract)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of silylated cholesteryl esters. High-temperature GC is often employed for these lipophilic compounds.[9]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 368, 369 (for cholesteryl moiety)[10][11] |

Quantitative Data

The following table presents available quantitative data for this compound analysis.[9]

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL | [9] |

| Linearity (r²) | > 0.98 | [9] |

| Mass Spectral Data (Top Peaks) | m/z 368, 369 | [10] |

Data Analysis

Quantification is typically performed using an internal standard method. A suitable internal standard, such as deuterated cholesterol or a non-endogenous cholesteryl ester, should be added to the sample prior to extraction. A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Logical Relationship of Derivatization

Derivatization is a critical step to enhance the analyte's properties for GC-MS analysis.

Caption: The logic of silylation for GC-MS analysis.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using GC-MS. The detailed protocols for sample preparation, derivatization, and the provided instrument parameters and quantitative data will be valuable for researchers in lipidomics and drug development. While GC-MS is a robust technique, it is important to note that it can involve cumbersome sample preparation.[4][5] For some applications, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) may also be considered.[12]

References

- 1. Research Portal [scholarship.miami.edu]

- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cholesteryl Linolenate in Lipid Nanoparticle Formulations for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. While cholesterol is a standard structural component, providing stability to the lipid bilayer, recent research has explored the use of cholesterol derivatives to enhance the delivery capabilities of LNPs. Cholesteryl esters, such as cholesteryl linolenate, are of particular interest. By replacing or supplementing cholesterol with this compound, it may be possible to modulate the physicochemical properties of LNPs, leading to improved cellular uptake, endosomal escape, and targeted delivery.

These application notes provide a comprehensive overview of the potential role of this compound in LNP formulations and offer detailed protocols for the preparation and characterization of such nanoparticles.

Application Notes

The incorporation of cholesteryl esters, like this compound, into LNP formulations is hypothesized to influence the nanoparticle's structure and function in several ways:

-

Membrane Fluidity and Packing: The unsaturated linolenate tail of this compound can introduce kinks in the lipid packing, potentially increasing the fluidity of the LNP shell. This altered membrane dynamic may facilitate fusion with endosomal membranes, a crucial step for the release of the therapeutic payload into the cytoplasm.

-

Cellular Uptake and Trafficking: The resemblance of cholesteryl ester-rich nanoparticles to low-density lipoproteins (LDLs) may enhance their uptake through receptor-mediated endocytosis pathways, particularly in cells that overexpress LDL receptors, such as certain cancer cells.

-

In Vivo Biodistribution: Studies with other cholesteryl esters, such as cholesteryl oleate, have demonstrated that their inclusion in LNPs can alter in vivo biodistribution, potentially leading to enhanced delivery to specific cell types, like liver endothelial cells.[1] This suggests that this compound could be used to tune the organ and cell-type targeting of LNP-based therapies.

While direct comparative data for this compound is still emerging, research on similar cholesteryl esters provides a strong rationale for its investigation as a valuable component in advanced LNP formulations.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs, comparing a standard formulation with a hypothetical formulation where cholesterol is partially or fully replaced by a cholesteryl ester like this compound. These values are based on published data for similar cholesterol-modified LNPs and serve as a general guide.

| Parameter | Standard LNP (with Cholesterol) | This compound LNP (Hypothetical) | Reference Method |

| Size (Hydrodynamic Diameter) | 80 - 120 nm | 70 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral (-10 to +10 mV) | Near-neutral (-10 to +10 mV) | Laser Doppler Velocimetry |

| Encapsulation Efficiency | > 90% | > 85% | RiboGreen Assay (for nucleic acids) |

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics

This protocol describes the preparation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing device. The lipid composition is adapted from formulations shown to be effective with other cholesteryl esters.

Materials:

-

Ionizable Lipid (e.g., DLin-MC3-DMA)

-

Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

-

Cholesterol

-

This compound

-

Ethanol (200 proof, molecular biology grade)

-

Citrate Buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Nucleic Acid (e.g., mRNA or siRNA)

-

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the ionizable lipid, DSPC, PEG-lipid, cholesterol, and this compound in ethanol at a concentration of 10 mg/mL.

-

Store stock solutions at -20°C.

-

-

Preparation of the Lipid Mixture (Organic Phase):

-

In a sterile microfuge tube, combine the lipid stock solutions to achieve the desired molar ratio. For a starting point, a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:this compound:PEG-Lipid) can be used.

-

Adjust the volumes of the stock solutions to achieve a final total lipid concentration of 12.5 mM in ethanol.

-

Vortex the lipid mixture thoroughly.

-

-

Preparation of the Aqueous Phase:

-

Dilute the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final N:P ratio (nitrogen on the ionizable lipid to phosphate on the nucleic acid) should be between 3 and 6.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

-

Set the total flow rate to 12 mL/min and the flow rate ratio of aqueous to organic phase to 3:1.

-

Initiate the mixing process to generate the LNPs.

-

-

Purification and Buffer Exchange:

-

Immediately after formation, dilute the LNP solution with PBS (pH 7.4).

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated nucleic acid.

-

Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

-

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS.

-